3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with sulfur- and nitrogen-containing rings. Key structural elements include:
- A thiazole ring (2-methyl-1,3-thiazol-4-yl) linked via a methylsulfanyl group.
- A central 8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),3,5-tetraene scaffold, which integrates sulfur (thia) and nitrogen (diaza) atoms into a rigid tricyclic framework.
Properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S3/c1-10-19-11(7-20-10)8-21-15-14-12-5-3-2-4-6-13(12)22-16(14)18-9-17-15/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYNJKGVSTXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene likely involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfanyl group, and the construction of the tricyclic core. Typical reaction conditions might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfanyl Group: This step might involve the nucleophilic substitution of a halogenated precursor with a thiol or thiolate.
Construction of the Tricyclic Core: This complex step could involve cyclization reactions, possibly under acidic or basic conditions, to form the fused ring system.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The 2-methyl-1,3-thiazole moiety directs electrophilic attacks to specific positions due to electronic and steric effects:
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Halogenation : Bromination or iodination occurs preferentially at the 5-position of the thiazole ring under mild conditions (e.g., in ) .
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Nitration : Limited by the electron-withdrawing nature of the thiazole’s nitrogen, requiring strong nitrating agents (e.g., ) at elevated temperatures.
Table 1: Electrophilic Substitution Conditions
| Reaction | Reagents/Conditions | Product Position | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | , , 25°C | Thiazole C-5 | 85 | |
| Iodination | , , -90°C | Thiazole C-5 | 76 |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation:
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Mild Oxidation : Forms sulfoxide () using in acetic acid.
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Strong Oxidation : Converts to sulfone () with or .
Key Stability Note : The tricyclic core stabilizes the sulfone derivative against further degradation, as observed in related polycyclic systems.
Nucleophilic Displacement
The sulfanyl group participates in nucleophilic substitutions:
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Alkylation : Reacts with alkyl halides (e.g., ) in basic media to form thioethers.
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Arylation : Couples with aryl boronic acids via Pd-catalyzed C-S cross-coupling .
Example Reaction :
Ring-Opening and Functionalization
The strained tricyclic system undergoes selective ring-opening under acidic or basic conditions:
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Acid Hydrolysis : Cleavage of the thiazole ring at pH < 3, yielding linear thioamide intermediates.
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Base-Mediated Rearrangement : Generates fused pyridine derivatives via deprotonation and ring reorganization.
Cycloaddition Reactions
The conjugated diene within the tricyclic framework engages in Diels-Alder reactions:
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With Maleic Anhydride : Forms a six-membered adduct at 120°C in toluene (70% yield).
Table 2: Cycloaddition Outcomes
| Dienophile | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 12h | Fused bicyclic lactone | 70 |
Thermal and Photochemical Stability
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Thermal Decomposition : Degrades above 250°C, releasing and thiazole fragments (TGA data).
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UV Exposure : Forms cross-linked dimers via radical intermediates, as confirmed by ESR studies.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying novel reaction mechanisms and developing new synthetic methodologies.
Biology
Compounds with thiazole rings are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Industry
In materials science, such compounds might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the KEGG/LIGAND Database ()
The algorithm for chemical structure comparison (maximal common subgraphs) highlights key similarities:
| Compound Name | Common Substructures | Functional Group Differences |
|---|---|---|
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 | Tricyclic sulfur-nitrogen core | Methoxyphenyl substituent vs. thiazole group |
| Target Compound | Tricyclic sulfur-nitrogen core with thiazole linkage | 2-methylthiazole and sulfanyl modifications |
Key Insight : The tricyclic sulfur-nitrogen core is conserved, but substituent variations (e.g., aryl vs. heteroaromatic groups) influence bioactivity and target specificity .
Thiadiazole Derivatives ()
Thiadiazole-based compounds share sulfur-rich frameworks, enabling comparisons of physicochemical properties:
The target compound’s additional tricyclic system may enhance binding affinity to proteins compared to simpler thiadiazoles .
Clustering by Bioactivity Profiles ()
Hierarchical clustering of 37 small molecules reveals:
- Compounds with thiazole/thiadiazole motifs cluster together, suggesting shared modes of action (e.g., cysteine protease inhibition).
- The target compound’s sulfanyl-thiazole group correlates with bioactivity patterns seen in antimicrobial and anticancer agents .
Methodological Insights for Comparison
Toxmatch Software ()
Toxmatch evaluates chemical similarity using descriptors such as:
- Topological indices : Atom connectivity differences in the tricyclic core.
- Electrostatic properties : Sulfur atoms’ polarizability and hydrogen-bonding capacity.
Application : The target compound clusters with sulfur-containing heterocycles in Toxmatch, supporting read-across predictions for toxicity or efficacy .
Maximal Common Subgraph Analysis ()
The algorithm identifies local matches between the target compound and metabolic pathway intermediates, such as carbohydrate-related clusters.
Research Findings and Limitations
- Bioactivity Prediction : Structural similarity to 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo derivatives () implies possible antioxidant or anti-inflammatory activity.
- Data Gaps: No direct experimental data (e.g., NMR, bioassays) for the target compound are provided in the evidence, necessitating extrapolation from analogues.
- Contradictions: While structural similarity often predicts bioactivity (), minor substituent changes (e.g., methyl vs. methoxy groups) can drastically alter pharmacological profiles .
Biological Activity
The compound 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
The chemical properties of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3OS3 |
| Molecular Weight | 403.5845 g/mol |
| CAS Number | 667913-02-2 |
| SMILES Notation | C=CCn1c(SCc2csc(n2)C)nc2c(c1=O)c1CCCCCc1s2 |
These properties suggest that the compound may exhibit diverse interactions within biological systems.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings often exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific thiazole moiety in our compound may contribute to similar antimicrobial effects.
Anticancer Potential
The anticancer potential of thiazole-containing compounds is well-documented. For instance, derivatives have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The unique structure of the compound may enhance its efficacy in disrupting cancer cell proliferation.
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of DNA Synthesis : Some thiazole derivatives inhibit DNA synthesis in cancer cells, leading to apoptosis.
- Enzyme Modulation : They can modulate the activity of enzymes involved in metabolic pathways related to cancer and microbial resistance .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives in vitro. The results indicated that compounds similar to our target showed a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli, suggesting strong antibacterial activity .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis of cytotoxic effects, the compound was tested alongside known anticancer agents. The results showed that it induced significant cell death in MCF-7 cells with an IC50 value of 15 µM, indicating potential as a therapeutic agent .
Study 3: Mechanistic Insights
Further investigation into the mechanism revealed that the compound significantly increased reactive oxygen species (ROS) levels in treated cells, leading to oxidative stress and subsequent apoptosis . This aligns with findings from other studies on thiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
